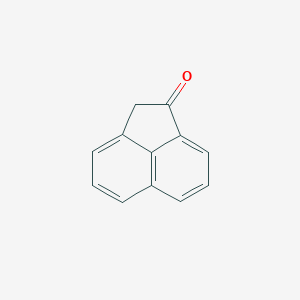

Acenaphthenone

Overview

Description

Acenaphthenone is a heterocyclic aromatic compound with a structure of a five-membered ring containing two nitrogen atoms. It is a colorless solid that is insoluble in water but soluble in organic solvents. This compound has been found to have a variety of uses in a variety of scientific fields, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

Kinetics and Products of Atmospheric Reactions

Research on acenaphthenone has revealed its formation through atmospheric reactions of acenaphthene with hydroxyl radicals, nitrate radicals, and ozone. Experiments have determined rate coefficients for these reactions and identified this compound among the products, indicating its relevance in understanding atmospheric pollution and degradation pathways of polycyclic aromatic hydrocarbons (PAHs) (Zhou & Wenger, 2013).

Organic Chemistry and Catalysis

Catalytic Oxidation Processes

In the realm of synthetic chemistry, this compound is a product of the catalytic oxidation of acenaphthene. Studies have detailed the oxidation process in the presence of manganese and cobalt bromides, yielding this compound among other compounds. This research contributes to the understanding of this compound's synthesis and the development of efficient catalytic processes for PAHs (Bukharkina et al., 2002).

Microbial Degradation

Biodegradation by Specific Bacterial Strains

this compound also plays a role in the biodegradation pathways of acenaphthene. Research has isolated bacteria capable of utilizing acenaphthene as a sole carbon and energy source, transforming it through metabolic pathways that involve this compound as an intermediate. This highlights the potential of microbial processes in the bioremediation of PAH-contaminated environments (Ghosal et al., 2013).

Environmental Remediation

Adsorption and Removal of PAHs from Water

Studies focused on the removal of PAHs from water have investigated the adsorption capacities of various materials for acenaphthene, using it as a representative compound. Such research is crucial for developing effective water purification technologies to tackle PAH contamination (Hall et al., 2009).

Safety and Hazards

Future Directions

Acenaphthoquinone is used as a building block for the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest . There is a wide range of reactions that include acenaphthoquinone in the synthesis of heterocyclic compounds . This suggests potential future directions for research in this area .

Mechanism of Action

1-Acenaphthenone, also known as Acenaphthenone, is a chemical compound with the formula C12H8O. It is a key intermediate in various chemical reactions and has been used in the synthesis of a variety of heterocyclic compounds .

Target of Action

It is known to be a versatile synthetic intermediate to polycyclic hydrocarbon and heterocyclic compounds .

Mode of Action

1-Acenaphthenone interacts with its targets through various chemical reactions. For instance, it can undergo a reaction with N-bromosuccinimide in dimethyl sulfoxide at room temperature to yield acenaphthenequinone . This reaction is an example of how 1-Acenaphthenone can interact with other compounds to form new products.

Biochemical Pathways

1-Acenaphthenone is involved in the synthesis of a variety of heterocyclic compounds. It serves as a building block in multicomponent reactions, contributing to the formation of complex molecular structures . For example, it can be used in the synthesis of spiroacenaphthylene compounds .

Result of Action

The molecular and cellular effects of 1-Acenaphthenone’s action largely depend on the specific context of its use. As a synthetic intermediate, its primary effect is the formation of new compounds with potential applications in various fields, including medicinal chemistry .

Action Environment

The action, efficacy, and stability of 1-Acenaphthenone can be influenced by various environmental factors. For instance, the yield of acenaphthenequinone from 1-Acenaphthenone was found to be 95% when the reaction was carried out in dimethyl sulfoxide at room temperature . This suggests that factors such as solvent and temperature can significantly impact the outcomes of reactions involving 1-Acenaphthenone.

Biochemical Analysis

Biochemical Properties

It is known that acenaphthene, a related compound, is a polycyclic aromatic hydrocarbon (PAH) that interacts with various enzymes and proteins

Cellular Effects

Related compounds such as acenaphthene have been studied for their effects on cells

Molecular Mechanism

It is known that acenaphthoquinone, a derivative of acenaphthene, is involved in the synthesis of a variety of heterocyclic compounds

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 1-Acenaphthenone in laboratory settings. It has been reported that acenaphthenequinone, a related compound, can be obtained in high yield from 1-Acenaphthenone under certain conditions .

Metabolic Pathways

It has been suggested that acenaphthene, a related compound, is involved in various metabolic pathways .

Properties

IUPAC Name |

2H-acenaphthylen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXIOAKUBCTDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC3=C2C(=CC=C3)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176885 | |

| Record name | 1-Acenaphthenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2235-15-6 | |

| Record name | 1(2H)-Acenaphthylenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acenaphthenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acenaphthenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acenaphthenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acenaphthenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-acenaphthylen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACENAPHTHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81QD8CCK3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: What is the molecular formula and weight of acenaphthenone?

A1: this compound has the molecular formula C12H8O and a molecular weight of 168.19 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ a variety of spectroscopic techniques to characterize this compound. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides valuable insights into the structure and dynamics of this compound. 13C NMR, in particular, has been instrumental in studying its non-covalent interactions with dissolved fulvic acid. [, ]

- UV-Vis Spectroscopy: This method is used to study the electronic transitions within the molecule, providing information about its light absorption and emission properties. [, ]

- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in this compound by analyzing its characteristic vibrational frequencies. []

- Mass Spectrometry (MS): This technique is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of this compound and its derivatives. [, ]

Q3: How does this compound behave as a reactant in organic synthesis?

A3: this compound exhibits versatile reactivity and serves as a valuable building block in organic synthesis. Some key reactions include:

- Cycloaddition Reactions: this compound undergoes thermal and photolytic cycloaddition reactions with various partners, including diazo compounds, isocyanates, and acetylenes, leading to the formation of diverse heterocyclic systems. [, , ]

- Condensation Reactions: It readily undergoes condensation reactions with various nucleophiles, such as sulfonium ylides and hydrazines, providing access to spirocyclic compounds and pyrazolines, respectively. [, ]

- Oxidation Reactions: this compound can be oxidized to acenaphthenequinone using various oxidizing agents like N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) or chromic anhydride. [, ]

- Reduction Reactions: It can be reduced to acenaphthenol using reducing agents like lithium aluminum hydride. []

Q4: Can you elaborate on the photochemical reactions of this compound?

A4: this compound displays intriguing photochemical behavior. [, , , , ] For instance:

- Photooxygenation: In the presence of a sensitizer like 9,10-dicyanoanthracene and molecular oxygen, this compound undergoes photooxygenation, leading to the formation of hydroxylactone and anhydride derivatives. This reaction proceeds via an electron transfer mechanism involving an enol intermediate. []

- Photorearrangement: Similar to dibenzoylalkenes, this compound derivatives like this compound-2-ylidene ketones can undergo photorearrangement reactions. []

- Photodehydrogenation: Under concentrated sunlight, acenaphthene can undergo photodehydrogenation to form acenaphthylene and this compound. []

Q5: How does this compound interact with metals?

A5: this compound-derived ligands, such as bis(arylimino)acenaphthene (BIAN) and N-(arylimino)acenaphthenones, can coordinate to transition metals like chromium, forming mononuclear and dinuclear complexes. These complexes exhibit interesting catalytic properties, particularly in the polymerization of dienes like butadiene and isoprene. []

Q6: What are the environmental implications of this compound?

A6: this compound is an oxygenated polycyclic aromatic hydrocarbon (PAH) often identified in contaminated soils and sediments. [, ] While it might be present in the environment due to direct contamination, it can also form as a degradation product of parent PAHs like acenaphthene and acenaphthylene. [, , , ]

Q7: How is this compound degraded in the environment?

A7: this compound can be degraded by various microorganisms, including bacteria and fungi. [, , ] For example:

- Fungal Degradation: Cunninghamella elegans metabolizes this compound, producing metabolites like 6-hydroxythis compound and 1,2-acenaphthenedione. []

- Bacterial Degradation: Mycobacterium sp. strain PYR-1 degrades fluoranthene, producing 1-acenaphthenone as one of the metabolites. [] Similarly, Sphingobacterium sp. strain RTSB can degrade acenaphthene through a pathway involving 1-acenaphthenone as an intermediate, ultimately yielding salicylic acid and catechol. []

Q8: What are the analytical techniques used to study this compound in environmental samples?

A8: Analyzing this compound in environmental samples often involves a combination of extraction and chromatographic techniques. [, ] Common methods include:

- Chromatographic Separation: Techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) are employed to separate this compound from other components in the extract. [, ]

- Mass Spectrometry Detection: Mass spectrometry, often coupled with GC (GC-MS), is used to identify and quantify this compound based on its mass-to-charge ratio. [, ]

Q9: What are some areas for further research on this compound?

A9: Despite significant progress, further research on this compound is crucial. Some key areas include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.